(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a 2H-chromene core substituted with a diethylamino group at position 7, an imino-linked 4-carbamoylphenyl moiety at position 2, and a carboxamide group at position 3. Chromenes are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and fluorescent properties .
Synthetic routes for analogous chromene derivatives involve condensation reactions of substituted aldehydes with active methylene compounds (e.g., malonates) under reflux conditions, followed by functionalization via coupling or acylation .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDSNHXAHTZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 4-aminobenzamide under specific conditions. The reaction is usually carried out in an ethanol solution at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of recyclable catalysts and green solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a chromene backbone with a diethylamino group and a carbamoylphenyl substituent. This unique configuration contributes to its biological activity and photophysical properties. The molecular formula is , with a molecular weight of approximately 365.43 g/mol.
Biological Applications
-
Anticancer Activity
- Several studies have indicated that chromene derivatives exhibit significant anticancer properties. (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties
- Anti-inflammatory Effects
Fluorescence Applications
The diethylamino group enhances the fluorescent properties of the compound, making it suitable for various analytical applications:
- Fluorescent Probes
- Sensing Applications
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares structural homology with several chromene derivatives, differing primarily in substituents and their positions:
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate Key differences: Replaces the imino-carbamoylphenyl group with a 2-oxo moiety and a methyl ester at position 3. The 2-oxo group may decrease planarity, affecting π-π stacking interactions .
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-(tert-Butyl)benzoyl) Oxime (OXE-I) Key differences: Features an oxime-linked 4-(tert-butyl)benzoyl group instead of the imino-carbamoylphenyl substituent. Impact: The bulky tert-butyl group enhances lipophilicity (logP ~4.5), whereas the carbamoylphenyl group in the target compound may improve aqueous solubility due to hydrogen-bonding .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives Key differences: Contains hydroxyl and propyl groups instead of diethylamino and carboxamide functionalities. Impact: Hydroxyl groups confer antioxidant activity but reduce metabolic stability compared to the diethylamino-carboxamide system .
Physicochemical Properties
*Estimated via fragment-based calculations using substituent contributions.
Research Findings and Limitations
Solubility vs. Bioavailability : While the carboxamide group improves solubility, its hydrogen-bonding capacity may reduce membrane permeability, necessitating formulation optimization .
Biological Data Gaps : Direct activity data for the target compound are absent in the provided evidence; predictions are based on structural analogs.
Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a chromene ring system substituted with a diethylamino group and a carbamoylphenyl moiety. The presence of these functional groups contributes to its biological activities, particularly in the context of cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various chromene derivatives, including the compound . Research indicates that chromene derivatives can induce apoptosis in cancer cells through several mechanisms, including:
- Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial membrane potential (MMP), leading to increased reactive oxygen species (iROS) production and subsequent DNA damage in cancer cells .
- Cell Viability Reduction : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (LoVo), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study: Anticancer Mechanisms
A study focused on a related coumarin derivative demonstrated that it inhibited cell proliferation and induced apoptosis by:
Molecular Docking Studies
Molecular docking studies have revealed that this compound exhibits strong binding affinity to key proteins involved in cancer pathways, such as p53. This interaction suggests that the compound may act as a modulator of p53 activity, which is critical for regulating cell cycle and apoptosis .
Additional Biological Activities
Beyond its anticancer effects, coumarin derivatives are known for other biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells .
- Antibacterial Activity : Some derivatives exhibit moderate antibacterial effects against various pathogens, indicating a broader therapeutic potential beyond oncology .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide?
The synthesis involves three key steps:
- Step 1 : Cyclization of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate using piperidine to yield 7-(diethylamino)-2H-chromen-2-one .
- Step 2 : Vilsmeier-Haack formylation with POCl₃ and DMF to introduce the aldehyde group at position 3, producing 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
- Step 3 : Condensation with 4-carbamoylaniline in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) to form the imino linkage. Purification via recrystallization (e.g., Et₂O) yields the target compound .
| Step | Key Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Diethyl malonate, piperidine | 7-(diethylamino)-2H-chromen-2-one | 65–70 |
| 2 | POCl₃, DMF, 0–5°C | 3-carbaldehyde derivative | 50–60 |
| 3 | 4-carbamoylaniline, Et₃N, DCM, RT | Final compound | 60–64 |
Q. How is the structural configuration (Z/E isomerism) confirmed experimentally?
The Z-configuration of the imino group is confirmed via:
- 1H NMR : A singlet at δ ~8.76 ppm corresponds to the imino proton, with no coupling to the chromene proton, indicating restricted rotation due to steric hindrance .
- NOESY : Correlations between the chromene proton (δ ~6.64 ppm) and the carbamoylphenyl aromatic protons confirm spatial proximity .
- X-ray crystallography (if applicable): Resolves bond angles and planarity of the chromene-imino system .
Q. What spectroscopic markers distinguish this compound from its structural analogs?
Key spectral features include:
- 1H NMR :
- δ 3.46 ppm (q, 4H, N-CH₂ of diethylamino).
- δ 1.24 ppm (t, 6H, CH₃ of diethylamino).
- δ 8.05–7.37 ppm (aromatic protons from carbamoylphenyl and chromene rings) .
Advanced Research Questions
Q. How can researchers optimize the condensation step to minimize byproduct formation?
- Stoichiometry : Use a 1.5:1 molar ratio of 4-carbamoylaniline to aldehyde intermediate to drive the reaction to completion .
- Solvent System : Anhydrous DCM with Et₃N (as both base and catalyst) under N₂ atmosphere prevents hydrolysis .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks progress. Purification via flash chromatography (SiO₂, gradient elution) isolates the Z-isomer .
Q. What computational methods predict the tautomeric behavior of the imino group?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate energy differences between Z and E isomers.
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR correlate calculated shifts with experimental data to confirm tautomer dominance .
Q. How do electron-donating substituents (e.g., diethylamino) affect photophysical properties?
- UV-Vis : The diethylamino group induces a bathochromic shift (~450 nm) due to extended conjugation.
- Fluorescence : Strong emission at ~520 nm (quantum yield Φ ~0.8) makes it suitable for bioimaging. Solvatochromic studies in DMSO vs. water reveal polarity-dependent Stokes shifts .
Q. What strategies resolve spectral contradictions in crowded aromatic regions?
- 2D NMR : HSQC and HMBC map correlations between protons and carbons (e.g., δ 157.79 ppm for C=O in 13C NMR) .
- Deuteration : Exchangeable protons (e.g., NH₂ in carbamoyl) are identified via D₂O shake .
Biological and Mechanistic Questions
Q. What biological activities are hypothesized based on structural analogs?
- Anticancer Potential : Analogous chromene derivatives inhibit topoisomerase I/II (IC₅₀ ~2–5 µM) .
- Antimicrobial Activity : Testing against Gram-negative bacteria (e.g., E. coli) via MIC assays is recommended .
Q. How can the carboxamide group be functionalized for targeted drug delivery?
- NHS Ester Derivatization : React with N-hydroxysuccinimide (NHS) in DMF to form an active ester for bioconjugation (e.g., antibody-drug conjugates) .
- Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling for bioorthogonal labeling .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for the formylation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
